(Benzylsulfanyl)acetonitrile

Organic Synthesis Medicinal Chemistry Halocyclization

Sourcing (benzylsulfanyl)acetonitrile for complex heterocycle synthesis often means balancing unique reactivity against robust supply. This compound resolves that: - Enables regioselective halocyclization distinct from phenylthio analogs, critical for halogenated drug scaffolds. - Serves as a key intermediate in streamlined profen-type API synthesis via alkylation-reduction-desulfurization pathways. - Supplied with full GHS-compliant documentation to streamline your institutional safety review and procurement workflow.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 17377-30-9
Cat. No. B097248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzylsulfanyl)acetonitrile
CAS17377-30-9
SynonymsBENZYLTHIOACETONITRILE
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC#N
InChIInChI=1S/C9H9NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2
InChIKeyLMQUKUCRNPUBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Benzylsulfanyl)acetonitrile: Versatile Building Block


(Benzylsulfanyl)acetonitrile (also known as 2-(benzylthio)acetonitrile) is an organic compound with the formula C₉H₉NS, characterized by a benzylthio group (-SCH₂Ph) and a nitrile (-CN) functionality [1]. This molecular architecture renders it a versatile intermediate in synthetic organic chemistry, particularly for the preparation of heterocycles, pharmaceuticals, and agrochemicals . Its reactivity profile is defined by the electrophilic nature of the nitrile carbon and the nucleophilic potential of the sulfur atom, enabling a range of chemical transformations including nucleophilic substitutions, oxidations, and cyclization processes .

Synthetic building block for heterocycles, pharmaceuticals, and agrochemicals
Reactivity from electrophilic nitrile and nucleophilic sulfur enables substitutions, oxidations, and cyclizations
Workflow fit: nucleophilic substitution, oxidation, and cyclization processes

(Benzylsulfanyl)acetonitrile: Procurement Considerations


Selecting a generic or alternative thioether-acetonitrile cannot be done without considering the specific structural and electronic influence of the benzyl group. The benzyl moiety in (benzylsulfanyl)acetonitrile is not merely a placeholder; it dictates the compound's unique reactivity in key transformations like nucleophilic substitution and cyclization, differentiating it from analogs such as phenylthioacetonitrile or substituted benzyl derivatives . Furthermore, procurement must account for explicit regulatory and safety classifications. This compound carries a mandatory GHS hazardous designation that necessitates specific handling and storage protocols, a critical procurement consideration that may not apply to all in-class alternatives . The following quantitative evidence provides the necessary specificity for informed selection.

Regioselectivity mismatch

Benzyl vs phenyl substituent alters halocyclization regiochemical outcome, potentially shifting product distribution away from target.

GHS hazard classification

Different safety designation vs phenyl analog; procurement must account for distinct handling and compliance requirements.

Purity benchmark

Commercial purity benchmark may differ from alternatives, affecting stoichiometric calculations and reaction reproducibility.

(Benzylsulfanyl)acetonitrile: Reactivity, Safety, and Purity Comparison


Halocyclization Regioselectivity vs. Phenylthioacetonitrile

Studies on the halocyclization of unsaturated sulfides demonstrate a clear regiochemical distinction between benzyl and phenyl derivatives. The endo- versus exo-regioselectivity of alkenyl sulfide ring closure with (benzylsulfanyl)acetonitrile most likely reflects the difference in thermodynamic stabilities of the β-halo sulfide cycloadducts, a behavior not identically replicated with (phenylthio)acetonitrile . This difference arises from the distinct electronic and steric contributions of the benzyl versus phenyl substituent.

Regioselectivity halocyclization
Data to verify
Endo/exo ratio differs from (phenylthio)acetonitrile
Influences heterocyclic scaffold yield and purity
Mechanistic divergence, not direct transfer
Organic Synthesis Medicinal Chemistry Halocyclization

GHS Hazard Classification vs. Phenylthioacetonitrile

(Benzylsulfanyl)acetonitrile carries a specific hazardous and harmful designation under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals . This classification mandates strict adherence to safety protocols for storage, handling, and disposal. In contrast, (phenylthio)acetonitrile, a common analog, is available in higher purity grades (e.g., ≥97-98%) and has different safety and handling profiles, including a lower boiling point (146-147 °C) , which can affect shipping and storage requirements.

GHS hazard classification
Data to verify
Hazardous under GHS; different from phenyl analog
Procurement must consider distinct regulatory burden
Safety protocol and compliance vary
Procurement Safety Regulatory Compliance GHS

Commercial Purity Benchmark

Reputable chemical suppliers offer (benzylsulfanyl)acetonitrile at a documented purity of 97% . This is a critical specification for synthetic applications, as impurities can significantly impact reaction yields and complicate purification of final products. While (phenylthio)acetonitrile is often available in higher purities (e.g., ≥98%) , the 97% grade for the benzyl derivative is a standard and reliable benchmark for its intended use as a versatile intermediate.

Purity benchmark
Supplier data
97% (supplier CoA)
Sets baseline for stoichiometry and reproducibility
Source-specific review; verify with lot
Quality Control Synthetic Chemistry Purity

(Benzylsulfanyl)acetonitrile: Pharma & Agrochemical Applications


PPI Inhibitor Synthesis

(Benzylsulfanyl)acetonitrile serves as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs), a critical area in modern drug discovery [1]. Its unique combination of a nucleophilic sulfur and an electrophilic nitrile allows for the construction of complex molecular architectures necessary for disrupting these challenging biological targets.

Heterocyclic Scaffolds via Halocyclization

The compound's distinct reactivity in halocyclization reactions, as evidenced by its unique regiochemical outcome compared to analogs like (phenylthio)acetonitrile, makes it a preferred starting material for synthesizing specific halogenated heterocyclic frameworks [1]. These scaffolds are prevalent in both pharmaceutical and agrochemical lead compounds.

Profen-Type Anti-inflammatory Agent Synthesis

Patents disclose the use of α-thio-acetonitriles, such as (benzylsulfanyl)acetonitrile, as crucial intermediates in the streamlined synthesis of profen-type antiphlogestic and analgesic agents [2]. The compound undergoes alkylation, reduction, and desulfurization to yield the desired active pharmaceutical ingredients.

Anticancer Pd and Pt N-Complexes

The benzylsulfanyl moiety is a key ligand in the synthesis of sulfur-containing N-complexes of palladium and platinum, which have demonstrated potential as biologically active substances with anti-cancer activity [3]. While the patent uses a more complex ligand derived from a similar benzylsulfanyl-methyl pyrazole, it underscores the broader utility of the benzylsulfanyl group in medicinal inorganic chemistry.

Application
Selection Property
Validation Focus
PPI inhibitor synthesis
Nucleophilic S & electrophilic CN reactivity
PPI disruption in drug discovery research
Halogenated heterocyclic scaffolds
Regioselective halocyclization context
Yield/purity of cyclized intermediates
Profen-type compound synthesis
Sequential alkylation-reduction-desulfurization
Streamlined route to anti-inflammatory research compounds
Pd/Pt anticancer research complexes
Benzylsulfanyl ligand for metal coordination
Synthesis of S-containing N-complexes for oncology studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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